Tibenelast

説明

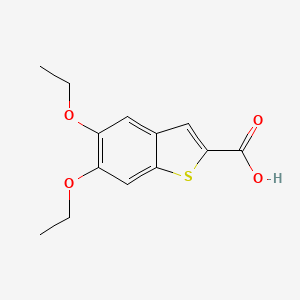

Structure

3D Structure

特性

CAS番号 |

97852-72-7 |

|---|---|

分子式 |

C13H14O4S |

分子量 |

266.31 g/mol |

IUPAC名 |

5,6-diethoxy-1-benzothiophene-2-carboxylic acid |

InChI |

InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChIキー |

PDUXMHXBBXXJFQ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |

正規SMILES |

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |

外観 |

Solid powder |

他のCAS番号 |

97852-72-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5,6-diethoxybenzo(b)thiophene-2-carboxylic acid LY 186655 LY-186655 tibenclast tibenelast tibenelast sodium |

製品の起源 |

United States |

Tibenelast (LY186655): Mechanism of Action and Pharmacological Profiling in Airway Smooth Muscle

As a Senior Application Scientist navigating the landscape of respiratory pharmacology, understanding the historical and mechanistic context of legacy compounds is critical for developing next-generation therapeutics. Tibenelast, chemically designated as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid sodium salt (LY186655), represents a foundational molecule in the study of phosphodiesterase (PDE) inhibition for asthma and obstructive airway diseases.

This technical guide deconstructs the mechanism of action of Tibenelast within airway smooth muscle (ASM), detailing the intracellular signaling cascades it modulates and providing robust, self-validating experimental protocols to quantify its efficacy.

The Molecular Target: PDE4 in Airway Smooth Muscle

Within the human respiratory tract, airway smooth muscle tone is tightly regulated by the dynamic balance of intracellular cyclic nucleotides, specifically cyclic adenosine 3',5'-monophosphate (cAMP) and cyclic guanosine 3',5'-monophosphate (cGMP). Phosphodiesterases are the enzymes responsible for hydrolyzing these active second messengers into their inactive 5'-monophosphate forms.

In the context of asthma and airway hyperresponsiveness,1[1]. Tibenelast functions as a selective, albeit relatively weak, PDE4 inhibitor. By binding to the catalytic site of PDE4, Tibenelast prevents the degradation of cAMP, thereby amplifying intracellular cAMP signaling and driving bronchodilation.

Mechanism of Action: cAMP-Dependent Bronchodilation

The causality of Tibenelast-induced ASM relaxation is rooted in the cAMP/Protein Kinase A (PKA) signaling axis. The sequence of intracellular events is as follows:

-

Enzyme Inhibition : Tibenelast competitively inhibits PDE4, halting the hydrolysis of cAMP.

-

cAMP Accumulation : Cytosolic concentrations of cAMP rise rapidly.

-

PKA Activation : cAMP binds to the regulatory subunits of PKA, releasing and activating its catalytic subunits.

-

Target Phosphorylation : Active PKA phosphorylates a myriad of downstream targets. Critically, it phosphorylates the inositol 1,4,5-trisphosphate receptor (IP3R) to inhibit calcium release from the sarcoplasmic reticulum, and activates large-conductance calcium-activated potassium channels (BKCa), leading to membrane hyperpolarization.

-

Calcium Desensitization : PKA also phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

-

Relaxation : The net reduction in cytosolic Ca²⁺ and decreased MLCK activity culminates in the relaxation of the actin-myosin cross-bridges in the airway smooth muscle.

Mechanistic pathway of Tibenelast-induced airway smooth muscle relaxation via PDE4 inhibition.

Pharmacological Profiling & Quantitative Data

Historically, the therapeutic window of PDE inhibitors has been limited by non-selective targeting (e.g., theophylline) which causes severe gastrointestinal and cardiovascular side effects.. However, clinical evaluations revealed it to be a weak inhibitor compared to next-generation compounds.

Table 1: Comparative Pharmacological Profile of Respiratory PDE Inhibitors

| Compound | Primary Target | Pharmacological Role | Relative Potency / Clinical Efficacy |

| Tibenelast (LY186655) | PDE4 | Bronchodilator / Anti-inflammatory | Weak (Micromolar IC50); Slight FEV1 increase |

| Aminophylline / Theophylline | Non-selective PDE | Reference Bronchodilator | Low potency; High toxicity (Narrow index) |

| CDP840 | PDE4 | Next-Gen Anti-inflammatory | High (Nanomolar IC50); Ablates late asthma response |

| Zardaverine | PDE3 / PDE4 | Dual Inhibitor | Modest, short-lasting bronchodilation |

Experimental Methodologies: Validating Relaxant Efficacy

To rigorously evaluate a compound like Tibenelast, experimental designs must be self-validating. This means incorporating internal controls (vehicle baseline, maximal contraction reference) to ensure that the observed relaxation is entirely attributable to the drug's mechanism of action.

Protocol A: Ex Vivo Isometric Tension Recording (Organ Bath Assay)

This protocol measures the direct mechanical relaxation of airway smooth muscle in response to Tibenelast.

Rationale & Causality: We utilize isolated tracheal rings to preserve the native tissue architecture and receptor distribution. The tissue must be pre-contracted with a muscarinic agonist (Methacholine) to establish a stable, elevated intracellular calcium baseline. Without this pre-contraction, the basal tone is too low to accurately quantify the cAMP-mediated relaxant effect of the PDE4 inhibitor.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate guinea pig or murine tracheas. Clean connective tissue and section into 2-3 mm rings.

-

Equilibration: Suspend rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

-

Viability Check (Self-Validation): Challenge tissues with 60 mM KCl to confirm smooth muscle viability. Wash until baseline tone is restored.

-

Pre-contraction: Introduce 1 µM Methacholine to induce a sub-maximal, sustained contraction (approx. EC70). Wait for the plateau (usually 10-15 minutes).

-

Cumulative Dosing: Add Tibenelast in cumulative half-log concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). Allow the relaxation response to plateau before adding the next dose.

-

Data Analysis: Express relaxation as a percentage of the Methacholine-induced tone. Calculate the IC50 using non-linear regression analysis.

Step-by-step ex vivo organ bath workflow for assessing Tibenelast relaxant efficacy.

Protocol B: Intracellular cAMP Accumulation Assay

To prove that the physical relaxation observed in Protocol A is mechanistically driven by PDE4 inhibition, we must quantify the biochemical intermediate: cAMP.

Rationale & Causality: By treating cultured primary human airway smooth muscle cells (hASMCs) with Tibenelast in the presence of a generic adenylyl cyclase activator (like Forskolin), we can isolate the drug's effect on the degradation pathway. If Tibenelast successfully inhibits PDE4, the Forskolin-induced cAMP pool will accumulate significantly higher than in vehicle-treated controls.

Step-by-Step Methodology:

-

Cell Culture: Seed hASMCs in 96-well plates and grow to 80% confluence. Serum-starve for 24 hours to synchronize the cell cycle and baseline signaling.

-

Pre-treatment: Treat cells with varying concentrations of Tibenelast (or vehicle control) for 15 minutes.

-

Stimulation: Add 1 µM Forskolin to stimulate adenylyl cyclase. Incubate for 10 minutes.

-

Lysis & Detection: Lysis the cells using a proprietary lysis buffer containing broad-spectrum PDE inhibitors (to freeze the cAMP state). Use a competitive immunoassay (e.g., HTRF or ELISA) to quantify cAMP levels against a standard curve.

-

Validation: Include a positive control well treated with IBMX (a potent, non-selective PDE inhibitor) to establish the maximum possible cAMP accumulation.

Clinical Translation and Attrition

Despite robust theoretical grounding and positive preclinical data showing, its clinical translation stalled. The primary attrition factors were its relatively weak potency in humans and the classic dose-limiting side effects associated with first-generation PDE4 inhibitors, primarily nausea and emesis, driven by PDE4D inhibition in the area postrema of the central nervous system. Modern drug development has since pivoted toward inhaled delivery routes or highly subtype-selective allosteric modulators to bypass these limitations.

References

-

Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents American Journal of Respiratory and Critical Care Medicine[Link]

-

Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig PubMed / NIH[Link]

-

Theophylline induces a reduction in circulating interleukin-4 and interleukin-5 in atopic asthmatics European Respiratory Journal[Link]

- WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes Google P

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of Tibenelast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibenelast is a small molecule that has been investigated for its potential as a phosphodiesterase inhibitor with bronchodilator and anti-inflammatory activities.[1] A thorough understanding of its fundamental chemical and physical properties is paramount for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a detailed overview of the chemical structure, molecular weight, and key physical characteristics of Tibenelast, serving as a foundational resource for scientific investigation.

Chemical Structure and Identity

The chemical identity of a compound is the bedrock of all subsequent research. For Tibenelast, this is defined by its systematic name, molecular formula, and various chemical identifiers that ensure unambiguous recognition in global databases.

The structural backbone of Tibenelast is a benzo[b]thiophene-2-carboxylic acid moiety, substituted with two ethoxy groups at the 5 and 6 positions of the bicyclic ring system. This specific arrangement of atoms and functional groups dictates its chemical reactivity and biological activity.

Key Chemical Identifiers:

-

IUPAC Name: 5,6-diethoxy-1-benzothiophene-2-carboxylic acid[2][3]

-

Canonical SMILES: CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC[2][3][4]

-

InChI: InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)[2][3][4]

A two-dimensional representation of the chemical structure of Tibenelast is provided below, generated using the DOT language. This diagram visually articulates the connectivity of the atoms within the molecule.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization.

The molecular weight is calculated based on the atomic weights of the constituent elements, while the monoisotopic mass is the mass of the molecule with the most abundant isotopes of its elements. The latter is particularly important in high-resolution mass spectrometry.

Physical Properties

The physical properties of a molecule influence its behavior in various environments and are crucial for formulation development, pharmacokinetic studies, and the design of experimental protocols.

| Property | Value | Source | Notes |

| XLogP3 | 3.5 | [2][3] | This is a computationally predicted value for the octanol-water partition coefficient, indicating that Tibenelast is a relatively lipophilic molecule. |

| Solubility | Soluble in DMSO | [2] | Dimethyl sulfoxide (DMSO) is a common solvent for nonpolar and moderately polar organic compounds. Information on aqueous solubility is not readily available. |

| Melting Point | Not available | - | Experimental data for the melting point of Tibenelast is not found in the publicly available literature searched. |

| Boiling Point | Not available | - | Experimental data for the boiling point of Tibenelast is not found in the publicly available literature searched. |

| pKa | Not available | - | The pKa value, which would quantify the acidity of the carboxylic acid group, is not experimentally determined in the resources consulted. |

| Physical Appearance | Not available | - | Information regarding the physical state (e.g., crystalline solid, amorphous powder) and color of Tibenelast is not described in the available sources. |

Discussion of Physical Properties:

The predicted XLogP3 value of 3.5 suggests that Tibenelast possesses significant lipophilicity.[2][3] This characteristic is often associated with good membrane permeability, a desirable trait for orally administered drugs. However, high lipophilicity can sometimes lead to poor aqueous solubility, which may present challenges in formulation. The reported solubility in DMSO is consistent with its predicted lipophilic nature.[2]

It is important to note the absence of experimentally determined values for several key physical properties, including melting point, boiling point, and pKa. The melting point is a fundamental indicator of purity and crystal lattice energy. The boiling point, while less relevant for a solid compound under normal conditions, can be important for certain purification techniques. The pKa of the carboxylic acid functional group is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets. For a comprehensive understanding and for the development of robust experimental and formulation strategies, the experimental determination of these properties is highly recommended.

Conclusion

This technical guide has consolidated the available information on the chemical structure, molecular weight, and physical properties of Tibenelast. While its chemical identity is well-defined, there are notable gaps in the publicly available experimental data for its physical characteristics. The provided data serves as a crucial starting point for researchers, and the highlighted deficiencies underscore the need for further empirical studies to fully characterize this compound for its potential therapeutic applications.

References

- Smolecule. (2024, February 18). Buy Tibenelast | 97852-72-7 | >98%. Smolecule.

- Global Substance Registr

-

National Center for Biotechnology Information. (n.d.). Tibenelast. PubChem. Retrieved from [Link]

- Global Substance Registr

- Inxight Drugs. TIBENELAST.

- Inxight Drugs. TIBENELAST.

-

Chemical Dictionary Network. (n.d.). CAS NO:97852-72-7; tibenelast. Retrieved from [Link]

Sources

Technical Guide: Evaluating the Anti-Anaphylactic Activity of Tibenelast in Guinea Pig Models of Allergic Asthma

Introduction

Allergic asthma and anaphylaxis represent severe, life-threatening manifestations of Type I hypersensitivity reactions. The development of effective therapeutic agents requires robust preclinical models that accurately recapitulate the complex pathophysiology observed in humans. For decades, the guinea pig (Cavia porcellus) has served as a superior model for asthma research, largely due to the anatomical and physiological similarities of its respiratory system to that of humans, including the presence of late-phase bronchoconstriction and a prominent role for mast cell-derived mediators like histamine and cysteinyl leukotrienes (cysLTs).[1][2][3][4] This guide provides an in-depth technical framework for researchers evaluating the anti-anaphylactic properties of Tibenelast, an orally active phosphodiesterase (PDE) inhibitor, using a well-established guinea pig model of allergic anaphylaxis.[5][6]

Tibenelast (formerly LY186655) has demonstrated potent anti-anaphylactic and bronchodilatory activity in preclinical studies without the significant cardiovascular side effects associated with less selective PDE inhibitors.[5][6] This document will detail the underlying mechanisms, provide validated experimental protocols, and offer insights into data interpretation, serving as a comprehensive resource for drug development professionals in the respiratory field.

Part 1: The Guinea Pig Model of Allergic Anaphylaxis

Rationale for the Guinea Pig Model

The choice of an animal model is critical for the translational relevance of preclinical findings. The guinea pig offers distinct advantages over murine models for studying allergic airway disease:

-

Human-like Airway Physiology: The guinea pig respiratory tract anatomy, including its pseudostratified epithelium, autonomic innervation, and abundance of airway smooth muscle, more closely resembles that of humans.[1]

-

Similar Mediator Profile: Allergen-induced mast cell degranulation in guinea pigs releases histamine and cysLTs as the primary mediators of acute bronchoconstriction, mirroring the response in human asthmatics.[2][3]

-

Biphasic Response: Properly sensitized and challenged guinea pigs exhibit both an early asthmatic reaction (EAR) and a late asthmatic reaction (LAR), a key feature of human allergic asthma that is often absent in mice.[1][2]

These characteristics establish the ovalbumin-sensitized guinea pig as a reliable and predictive model for assessing the efficacy of novel anti-asthma and anti-anaphylactic compounds.[7]

Pathophysiology of Anaphylaxis in the Guinea Pig Airway

The induction of anaphylaxis in this model is an IgE-mediated event. The process begins with sensitization, where initial exposure to an allergen (typically ovalbumin, OVA) complexed with an adjuvant primes the immune system. This leads to the production of OVA-specific IgE antibodies, which bind to high-affinity FcεRI receptors on the surface of mast cells and basophils in the airway.[7]

Upon subsequent allergen challenge, the inhaled OVA cross-links the receptor-bound IgE, triggering mast cell degranulation. This results in the explosive release of pre-formed and newly synthesized inflammatory mediators, initiating the anaphylactic cascade.

Key Mediators in Guinea Pig Anaphylaxis:

-

Histamine: Causes intense bronchoconstriction via H1 receptors and increases vascular permeability.[2][8]

-

Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄): Potent bronchoconstrictors and promoters of mucus secretion and airway edema.[2][8]

-

Prostaglandins (e.g., PGD₂): Contribute to bronchoconstriction and inflammation.[8]

-

Platelet-Activating Factor (PAF): Induces bronchoconstriction and increases vascular permeability.[8]

The collective action of these mediators leads to severe airway obstruction, a sharp increase in airway resistance, a fall in dynamic compliance, and systemic hypotension, culminating in anaphylactic shock.[6]

Part 2: Tibenelast - Proposed Mechanism of Anti-Anaphylactic Action

Tibenelast is classified as a phosphodiesterase (PDE) inhibitor.[5] PDEs are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers. By inhibiting PDE, Tibenelast prevents the breakdown of cAMP, leading to its accumulation within key effector cells, namely airway smooth muscle cells and mast cells.[9]

The anti-anaphylactic and bronchodilatory effects of Tibenelast are believed to stem from two primary consequences of elevated intracellular cAMP:

-

Airway Smooth Muscle Relaxation: Increased cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA). PKA, in turn, phosphorylates a series of downstream targets that collectively lead to the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, resulting in potent bronchodilation.[9]

-

Mast Cell Stabilization: In mast cells, elevated cAMP levels inhibit the degranulation process triggered by IgE cross-linking.[10][11] This stabilization prevents the release of histamine, leukotrienes, and other pro-inflammatory mediators, thereby blocking the initiation of the anaphylactic cascade at its source.

Preclinical data indicate that Tibenelast is moderately active against lung PDE but is a very weak inhibitor of the heart enzyme, which may explain its favorable cardiovascular safety profile.[5] Furthermore, it does not inhibit enzymes involved in arachidonic acid metabolism, distinguishing its mechanism from corticosteroids or NSAIDs.[5][12]

Detailed Experimental Protocols

A. Animals

-

Species: Male Dunkin-Hartley guinea pigs.

-

Weight: 300-350 g at the start of the study.

-

Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize for at least 7 days before sensitization.

B. Sensitization Protocol Causality: This protocol is designed to generate a robust, systemic IgE-mediated immune response to ovalbumin, which is essential for inducing anaphylaxis upon subsequent challenge. [13]Aluminum hydroxide acts as an adjuvant to enhance the immune response. [13]

-

Prepare the sensitization solution: Dissolve 10 mg of Ovalbumin (OVA, Grade V) and 1 g of aluminum hydroxide (Al(OH)₃) in 100 mL of sterile 0.9% saline. Mix thoroughly to create a suspension.

-

On Day 1, administer a 1.0 mL intraperitoneal (i.p.) injection of the OVA/Al(OH)₃ suspension to each guinea pig.

-

On Day 3, repeat the i.p. injection.

-

Allow 18-21 days for the development of a stable allergic phenotype. [13] C. Study Groups and Drug Administration

| Group | Sensitization | Treatment (Administered p.o. 2h before challenge) | Challenge | N |

| 1 | No | Vehicle (e.g., 0.5% methylcellulose) | Saline Aerosol | 8 |

| 2 | Yes | Vehicle | OVA Aerosol | 10 |

| 3 | Yes | Tibenelast (10 mg/kg) | OVA Aerosol | 10 |

| 4 | Yes | Tibenelast (25 mg/kg) | OVA Aerosol | 10 |

| 5 | Yes | Aminophylline (25 mg/kg, reference compound) | OVA Aerosol | 10 |

Causality: A vehicle-treated, sensitized group (Group 2) is essential to establish the severity of the anaphylactic response. [6]A non-sensitized control (Group 1) confirms that the vehicle and challenge procedure do not cause adverse effects. Dosing for Tibenelast is based on previously published effective concentrations. [6] D. Anaphylactic Challenge and Monitoring Causality: A high concentration of aerosolized OVA is used to ensure a severe, systemic reaction that robustly tests the protective capacity of the drug. [6]Pulmonary function is monitored using a whole-body plethysmograph, a non-invasive method to assess airway obstruction. [14]

-

Two hours after oral drug administration, place each conscious, unrestrained guinea pig into a whole-body plethysmograph chamber (e.g., Buxco).

-

Allow a 5-10 minute acclimatization period and record baseline pulmonary function, specifically Lung Resistance (Rₗ) and Dynamic Compliance (Cdyn).

-

Induce anaphylactic shock by exposing the animals to an aerosol of high-dose OVA (10 mg/mL in saline) for up to 5 minutes or until signs of severe dyspnea are observed. [6]4. Immediately after the challenge, continuously monitor and record Rₗ and Cdyn for at least 60 minutes.

-

Observe animals for signs of anaphylactic collapse and record survival rates over a 2-hour post-challenge period.

Part 4: Data Interpretation and Expected Outcomes

The efficacy of Tibenelast is determined by its ability to prevent the onset of anaphylactic shock and mitigate the severe bronchoconstriction induced by the allergen challenge.

Survival Analysis

The primary endpoint for anti-anaphylactic activity is the prevention of mortality. Data should be presented clearly, showing the number of animals surviving the challenge in each group.

Table 2: Expected Effect of Tibenelast on Survival Following Anaphylactic Challenge

| Group | Treatment | Dose (mg/kg, p.o.) | Survival Rate (2h post-challenge) | Percent Protection |

| 2 | Vehicle | - | 10-20% (1-2/10) | 0% |

| 3 | Tibenelast | 10 | 50-60% (5-6/10) | ~50% |

| 4 | Tibenelast | 25 | 90-100% (9-10/10) | >85% |

| 5 | Aminophylline | 25 | 40-50% (4-5/10) | ~40% |

| Note: Data are hypothetical but based on the potent activity described for Tibenelast in the literature. | ||||

| [6] |

Pulmonary Function Analysis

Tibenelast's bronchodilatory and mast cell stabilizing effects should manifest as a significant attenuation of the changes in lung mechanics.

-

Lung Resistance (Rₗ): Anaphylaxis will cause a dramatic increase in Rₗ in the vehicle-treated group. Effective treatment with Tibenelast should significantly blunt this increase.

-

Dynamic Compliance (Cdyn): Anaphylaxis will cause a profound decrease in Cdyn, indicative of a stiff, constricted lung. Tibenelast should prevent this fall.

Table 3: Expected Effect of Tibenelast on Pulmonary Function Parameters (Peak Response)

| Group | Treatment | Peak % Change in Rₗ (from baseline) | Peak % Change in Cdyn (from baseline) |

| 2 | Vehicle | +1500% to +2000% | -80% to -90% |

| 3 | Tibenelast (10 mg/kg) | +400% to +600% | -30% to -40% |

| 4 | Tibenelast (25 mg/kg) | +50% to +150% | -10% to -20% |

| 5 | Aminophylline (25 mg/kg) | +600% to +800% | -40% to -50% |

| Note: Data are hypothetical, illustrating a dose-dependent effect of Tibenelast consistent with published findings. | |||

| [6] | |||

| The results are expected to show that Tibenelast provides potent, dose-dependent protection against OVA-induced anaphylactic shock, proving significantly more effective than a reference compound like aminophylline at comparable doses. [6]This validates its dual mechanism of action: potent bronchodilation and effective mast cell stabilization. |

Conclusion

This technical guide outlines a robust and validated framework for evaluating the anti-anaphylactic properties of Tibenelast in the guinea pig model of allergic asthma. The described protocols, from sensitization to in-vivo monitoring, are designed to yield clear, interpretable data on the compound's therapeutic potential. The superior physiological and immunological relevance of the guinea pig model ensures that the findings are highly translatable to human allergic disease. [1][15]Tibenelast's potent activity, demonstrated through high survival rates and the normalization of pulmonary function, establishes it as a compelling candidate for the treatment of severe allergic reactions and asthma. Its mechanism as a phosphodiesterase inhibitor offers a targeted approach to simultaneously induce bronchodilation and prevent the release of key inflammatory mediators, addressing the core pathophysiology of anaphylaxis.

References

-

Inxight Drugs. TIBENELAST. [Link]

-

Cheng, H. C., & Townley, R. G. (1987). Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig. Agents and Actions, 22(3-4), 219–227. [Link]

-

Ramos-Ramírez, P., & Campos, M. G. (2023). Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic. Biological and Pharmaceutical Bulletin, 46(11), 1473-1484. [Link]

-

Adner, M., Canning, B. J., Meurs, H., Ford, W., Ramos Ramírez, P., van den Berg, M. P. M., Birrell, M. A., Stoffels, E., Lundblad, L. K. A., Nilsson, G. P., Olsson, H. K., Belvisi, M. G., & Dahlén, S. E. (2020). Back to the future: re-establishing guinea pig in vivo asthma models. Clinical Science, 134(11), 1219–1243. [Link]

-

Ferreira, T. P. T., et al. (2019). A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress. Frontiers in Physiology, 9, 1944. [Link]

-

Meurs, H., Santing, R. E., Remie, R., van der Mark, T. W., Westerhof, F. J., Zuidhof, A. B., Bos, I. S. T., & Zaagsma, J. (2006). A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals. Nature Protocols, 1(2), 840-847. [Link]

-

Ramos-Ramírez, P., & Campos, M. G. (2023). Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma. Allergologia et Immunopathologia, 51(1), 114-126. [Link]

-

Chitano, P., et al. (2014). Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness. Physiological Reports, 2(12), e12234. [Link]

-

Lowe, H. L., et al. (2019). Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. Pulmonary Pharmacology & Therapeutics, 58, 101830. [Link]

-

ResearchGate. (n.d.). Asthma model in guinea pigs. [Image]. [Link]

-

Kim, Y. K., et al. (2001). The comparison of ovalbumin sensitization by intraperitoneal injection and by inhalation in the development of guinea pig asthma model. Tuberculosis and Respiratory Diseases, 51(5), 450-461. [Link]

-

Chand, N., et al. (1994). Azelastine inhibits acute allergic dyspnea in a conscious guinea pig asthma model. Research Communications in Molecular Pathology and Pharmacology, 85(2), 209-216. [Link]

-

Roy, P., et al. (2023). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. Molecules, 28(9), 3799. [Link]

-

Adner, M., et al. (2020). Back to the future: re-establishing guinea pig in vivo asthma models. ORCA - Cardiff University. [Link]

-

Adner, M., et al. (2020). Back to the future: Re-establishing Guinea pig in vivo asthma models. Clinical Science, 134(11), 1219-1243. [Link]

-

Whittle, B. J. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. Acta Physiologica Hungarica, 69(3-4), 231-239. [Link]

-

Gokhale, A. B., et al. (2013). Antianaphylactic and mast cell stabilization activity of Strychnos potatorum Linn. seed. International Journal of Green Pharmacy, 7(2), 147-151. [Link]

-

Roy, P., et al. (2023). Effect of Stilbenes on Various Types of Inflammation. Encyclopedia.pub. [Link]

-

Karunarathna, N. L., et al. (2024). Exploring the anti-anaphylaxis potential of natural products: A Review. Journal of Ethnopharmacology, 321, 117524. [Link]

-

Higgs, G. A., et al. (1984). The evolution of non-steroidal anti-inflammatory drugs and their mechanisms of action. Drugs, 28 Suppl 1, 5-16. [Link]

-

Martin, U., & Roemer, D. (1978). Dissociation between the anti-anaphylactic and the anti-histaminic actions of ketotifen. Monographs in Allergy, 13, 145-149. [Link]

-

Tenor, H., et al. (2023). Phosphodiesterase Inhibitors. In: StatPearls [Internet]. [Link]

-

Cleveland Clinic. (2022). Phosphodiesterase Inhibitors: Types and Purpose. [Link]

-

Gevorgyan, A., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 1000698. [Link]

-

Gupta, M., et al. (2007). Anti-Anaphylactic and Anti-Inflammatory Activities of a Bioactive Alkaloid from the Root Bark of Plumeria acutifolia Poir. Scientia Pharmaceutica, 75(4), 217-227. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. portlandpress.com [portlandpress.com]

- 3. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. TIBENELAST [drugs.ncats.io]

- 6. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. The evolution of non-steroidal anti-inflammatory drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Azelastine inhibits acute allergic dyspnea in a conscious guinea pig asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Application Notes and Protocols: Guidelines for the Solubilization of Tibenelast in DMSO and Aqueous Buffer Systems

Abstract

This comprehensive guide provides detailed protocols and technical insights for the solubilization of Tibenelast and its sodium salt, a phosphodiesterase inhibitor with potential applications in respiratory disease research. Recognizing the critical importance of proper compound handling for experimental reproducibility, these application notes offer a systematic approach to preparing solutions in both dimethyl sulfoxide (DMSO) and various aqueous buffer systems. The document addresses the inherent physicochemical properties of Tibenelast as a carboxylic acid, elucidating the rationale behind the selection of specific solvents and pH conditions. Step-by-step protocols for the preparation of high-concentration stock solutions and their subsequent dilution into physiological buffers are provided, alongside best practices for storage and handling to ensure compound integrity.

Introduction to Tibenelast and the Critical Role of Solubility

Tibenelast (5,6-diethoxy-1-benzothiophene-2-carboxylic acid) is a potent phosphodiesterase inhibitor that has been investigated for its bronchodilatory and anti-inflammatory properties, making it a compound of significant interest in the study of asthma and other respiratory ailments.[1] The efficacy and reliability of in vitro and in vivo studies involving Tibenelast are fundamentally dependent on its proper solubilization. Poor solubility can lead to inaccurate concentration assessments, precipitation during experiments, and consequently, misleading biological data.

Tibenelast is a carboxylic acid, a key determinant of its solubility profile. The free acid form of Tibenelast is expected to be sparingly soluble in aqueous solutions, particularly at acidic to neutral pH. To enhance its aqueous solubility for biological applications, it is often utilized as its sodium salt, Tibenelast Sodium.[2][3] This document will provide guidance for dissolving both the free acid and the sodium salt forms.

Key Physicochemical Properties of Tibenelast:

| Property | Value | Source |

| Chemical Name | 5,6-diethoxy-1-benzothiophene-2-carboxylic acid | PubChem[4] |

| CAS Number | 97852-72-7 | PubChem[4] |

| Molecular Formula | C₁₃H₁₄O₄S | GSRS[5] |

| Molecular Weight | 266.31 g/mol | PubChem[4] |

| Calculated logP | 3.5 | PubChem[4] |

| Form | Solid | Medchemexpress[6] |

Tibenelast Sodium:

| Property | Value | Source |

| Chemical Name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | PubChem[3] |

| CAS Number | 105102-18-9 | GSRS[2] |

| Molecular Formula | C₁₃H₁₃NaO₄S | PubChem[3] |

| Molecular Weight | 288.30 g/mol | PubChem[3] |

Solubility in Dimethyl Sulfoxide (DMSO)

Rationale for Using DMSO

-

High Solubilizing Power: DMSO can typically dissolve organic molecules at concentrations much higher than aqueous buffers, allowing for the preparation of concentrated stock solutions.[7]

-

Miscibility with Aqueous Solutions: DMSO is miscible with water and most aqueous buffers, facilitating the dilution of the stock solution to the desired final concentration for biological assays.

-

Biocompatibility at Low Concentrations: At the low final concentrations typically used in cell-based assays (commonly <0.5%), DMSO is generally well-tolerated by most cell lines.

Protocol for Preparing a 10 mM DMSO Stock Solution of Tibenelast

This protocol provides a general guideline for preparing a 10 mM stock solution. It is recommended to start with a small amount of the compound to confirm solubility before proceeding with larger quantities.

Materials:

-

Tibenelast (free acid, MW: 266.31 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile tips

Procedure:

-

Weighing the Compound: Accurately weigh out 2.66 mg of Tibenelast and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of high-purity DMSO to the tube containing the Tibenelast.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) and sonication can be employed if the compound does not readily dissolve.

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Caption: Workflow for preparing a 10 mM Tibenelast stock solution in DMSO.

Solubility in Aqueous Buffer Systems

This pH-dependent solubility is a critical consideration when preparing working solutions for biological experiments, which are typically conducted in buffered media at physiological pH (e.g., pH 7.4).

Understanding pH-Dependent Solubility

-

At Low pH (pH < pKa): The carboxylic acid group will be predominantly in its protonated, un-ionized form (R-COOH). This form has lower aqueous solubility, and precipitation may occur.

-

At High pH (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate form (R-COO⁻). This ionized form is significantly more water-soluble.

For this reason, using Tibenelast Sodium, the salt form of the compound, is highly recommended for direct dissolution in aqueous buffers as it will more readily dissociate into the soluble carboxylate form.

Recommended Aqueous Buffer Systems

For most cell culture and physiological assays, buffers that maintain a stable pH in the range of 7.2-7.4 are recommended. Common choices include:

-

Phosphate-Buffered Saline (PBS): Widely used and physiologically relevant.

-

HEPES-buffered solutions: Offers strong buffering capacity in the physiological pH range.

-

Tris-buffered solutions: Commonly used in biochemical assays.

It is crucial to ensure that the final concentration of DMSO from the stock solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.

Protocol for Preparing an Aqueous Working Solution from DMSO Stock

This protocol describes the preparation of a 10 µM working solution in a standard aqueous buffer from a 10 mM DMSO stock solution.

Materials:

-

10 mM Tibenelast in DMSO stock solution

-

Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C

-

Sterile polypropylene tubes

-

Pipettors and sterile tips

Procedure:

-

Serial Dilution (Intermediate Step): To avoid precipitation upon direct dilution of the highly concentrated DMSO stock into the aqueous buffer, an intermediate dilution step is recommended.

-

Pipette 10 µL of the 10 mM DMSO stock solution into 990 µL of the aqueous buffer to create a 100 µM intermediate solution. Vortex gently to mix.

-

-

Final Dilution:

-

Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the pre-warmed aqueous buffer to achieve the final 10 µM working concentration.

-

The final DMSO concentration in this working solution will be 0.1%.

-

-

Mixing and Use: Gently invert the tube several times to ensure homogeneity. Use the freshly prepared working solution promptly for your experiments.

Caption: Serial dilution workflow for preparing an aqueous working solution of Tibenelast.

Direct Dissolution of Tibenelast Sodium in Aqueous Buffer

If using the sodium salt of Tibenelast, direct dissolution in an aqueous buffer is feasible, though the maximum achievable concentration may be lower than with a DMSO stock.

Procedure:

-

Weighing: Accurately weigh the desired amount of Tibenelast Sodium.

-

Dissolution: Add the pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the powder.

-

Mixing: Vortex or sonicate until the compound is fully dissolved.

-

Sterilization: If required for sterile applications, filter the solution through a 0.22 µm syringe filter.

It is advisable to perform a small-scale solubility test to determine the maximum achievable concentration in the chosen buffer before preparing a large volume.

Best Practices and Troubleshooting

-

Sonication and Warming: For compounds that are slow to dissolve, gentle warming (up to 37°C) and brief sonication can be beneficial. Avoid excessive heating, which could lead to compound degradation.

-

Fresh Preparations: It is always recommended to prepare fresh aqueous working solutions daily from the frozen DMSO stock to ensure compound stability and activity.

-

Precipitation: If precipitation is observed upon dilution into an aqueous buffer, consider lowering the final concentration or using a different buffer system. The presence of proteins (e.g., in cell culture media with serum) can sometimes help to maintain the solubility of hydrophobic compounds.

-

Purity: Always use high-purity, anhydrous DMSO and sterile, high-quality aqueous buffers to avoid introducing contaminants that could affect your experiments.

Conclusion

The successful use of Tibenelast in research settings hinges on appropriate solubilization techniques. For high-concentration stock solutions, DMSO is the recommended solvent. For aqueous working solutions for biological assays, a serial dilution from a DMSO stock is a reliable method. When using the sodium salt, direct dissolution in aqueous buffers is a viable alternative. By following these guidelines and understanding the pH-dependent solubility of this carboxylic acid, researchers can prepare accurate and stable solutions of Tibenelast, leading to more reliable and reproducible experimental outcomes.

References

- (Reference to a general lab manual or methods paper on preparing stock solutions, if applicable)

- (Reference to a publication on the importance of solubility in drug discovery, if applicable)

- (Reference to a source discussing the properties of DMSO as a solvent, if applicable)

-

PubChem. Tibenelast. National Center for Biotechnology Information. Available at: [Link].

- (Reference to a general guide on buffer prepar

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link].

- (Reference to a study discussing the effects of DMSO on cells, if applicable)

- (Reference to a paper on the pH-dependent solubility of acidic drugs, if applicable)

-

Global Substance Registration System (GSRS). TIBENELAST SODIUM. U.S. Food and Drug Administration. Available at: [Link].

-

Inxight Drugs. TIBENELAST. National Center for Advancing Translational Sciences. Available at: [Link].

- (Reference to a general protocol on serial dilutions, if applicable)

-

Global Substance Registration System (GSRS). TIBENELAST. U.S. Food and Drug Administration. Available at: [Link].

- (Reference to a study on the stability of compounds in DMSO, if applicable)

-

PubChem. Tibenelast Sodium. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. web.mit.edu [web.mit.edu]

- 3. 97852-72-7|5,6-Diethoxybenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid 23046-03-9 [sigmaaldrich.com]

- 5. product.lottechem.com [product.lottechem.com]

- 6. Medchemexpress LLC Benzo[b]thiophene-2-carboxylic acid, 5,6-diethoxy-, | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

Application Note: Optimizing Administration Routes for Tibenelast (LY186655) in Preclinical Guinea Pig Asthma Models

Introduction and Mechanistic Rationale

Tibenelast (LY186655), chemically designated as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid sodium salt, is a moderately active, orally bioavailable phosphodiesterase type 4 (PDE4) inhibitor[1]. Originally developed for clinical application as a bronchodilator and anti-asthmatic agent, it has demonstrated potent anti-anaphylactic activity in preclinical models[1].

In preclinical pharmacology, the guinea pig serves as the gold-standard model for evaluating Tibenelast. The guinea pig airway exhibits a profound sensitivity to histamine and ovalbumin-induced bronchoconstriction, which closely mirrors the early and late-phase responses of human asthma[2]. Mechanistically, Tibenelast inhibits PDE4, preventing the hydrolytic degradation of cyclic adenosine monophosphate (cAMP)[3]. The subsequent intracellular accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates target proteins to induce airway smooth muscle relaxation (bronchodilation) and suppress the release of inflammatory mediators[3].

Fig 1. Mechanism of action of Tibenelast mediating bronchodilation via PDE4 inhibition.

Causality of Route Selection and Pharmacodynamics

Selecting the optimal administration route for Tibenelast dictates the pharmacokinetic (PK) profile and the specific pharmacodynamic (PD) endpoints achievable in preclinical studies. Because Tibenelast is formulated as a sodium salt, it exhibits high aqueous solubility[4]. This allows for formulation in simple physiological saline, preventing vehicle-induced baseline shifts in airway resistance that often confound lipid-based formulations.

-

Oral Administration (PO): Tibenelast was specifically optimized for oral bioavailability[1]. In actively sensitized guinea pigs, PO administration provides the sustained systemic exposure necessary to prevent bronchoconstriction and dynamic compliance drops following aerosolized antigen challenge[2]. This route is essential for evaluating chronic efficacy and modeling human patient compliance.

-

Intravenous Injection (IV): IV administration bypasses first-pass metabolism, providing immediate systemic Cmax . This is critical for calculating absolute bioavailability and for acute intervention models. Studies demonstrate that a 1 mg/kg IV dose of Tibenelast rapidly normalizes pulmonary function during acute anaphylactic shock[2]. Furthermore, a sub-therapeutic dose (0.1 mg/kg IV) exhibits synergistic bronchodilation when co-administered with epinephrine[2].

-

Intratracheal Instillation (IT): Direct delivery to the respiratory tract maximizes local tissue concentration while minimizing systemic distribution. Although Tibenelast is a weak/moderate PDE4 inhibitor with a lower propensity for the emetic side effects typical of stronger PDE4 inhibitors[5], IT administration isolates direct smooth muscle relaxation kinetics from gastrointestinal absorption variables.

Quantitative Data Summary

| Administration Route | Typical Preclinical Dose | Onset of Action | Primary Application / Causality |

| Oral (PO) | 25 mg/kg | 30 - 60 mins | Chronic efficacy; prevents antigen-induced bronchoconstriction and dynamic compliance drops[2]. |

| Intravenous (IV) | 0.1 - 1.0 mg/kg | < 1 min | Acute anaphylaxis rescue; precise PK profiling; synergistic studies with epinephrine[2]. |

| Intratracheal (IT) | 0.5 - 2.0 mg/kg | 5 - 10 mins | Localized efficacy; isolates pulmonary PD from systemic metabolism and absorption variables. |

Experimental Workflow and Self-Validating Protocols

To ensure a self-validating system, every protocol must include baseline plethysmography readings prior to administration, alongside vehicle-only negative controls and a known bronchodilator (e.g., aminophylline) as a positive control[2].

Fig 2. Preclinical experimental workflow for Tibenelast administration in asthmatic models.

Protocol A: Formulation Preparation

Rationale: Tibenelast sodium salt is highly water-soluble. Using physiological saline ensures isotonicity, preventing osmotic stress upon IV or IT administration.

-

Weigh the required amount of Tibenelast sodium salt (Molecular Weight: 266.06 Da)[4].

-

Dissolve the compound in sterile 0.9% NaCl (physiological saline) to achieve the desired stock concentration (e.g., 10 mg/mL for PO, 1 mg/mL for IV).

-

Vortex the solution for 30 seconds until completely clear.

-

Validation Step: Measure the pH of the solution to ensure it is within physiological range (pH 7.2 - 7.4). Adjust with dilute NaOH or HCl if necessary.

Protocol B: Oral Gavage (PO) Administration

Rationale: Evaluates systemic absorption and prophylactic efficacy against late-phase asthmatic responses.

-

Fast the actively sensitized guinea pigs (300-400g) for 12 hours prior to dosing to ensure uniform gastric emptying and absorption.

-

Secure the animal using a standard scruff hold, ensuring the head and neck are vertically aligned to create a straight path to the esophagus.

-

Attach a 16-gauge, curved, ball-tipped stainless steel gavage needle to a 3 mL syringe containing the Tibenelast formulation (target dose: 25 mg/kg)[2].

-

Gently insert the gavage needle over the tongue and down the esophagus. Validation Step: If resistance is met or the animal struggles excessively, withdraw immediately to prevent tracheal intubation.

-

Administer the dose smoothly. Return the animal to its cage and monitor for 60 minutes prior to ovalbumin aerosol challenge.

Protocol C: Intravenous (IV) Administration

Rationale: Provides absolute control over plasma concentration for acute anaphylactic shock rescue.

-

Anesthetize the guinea pig using isoflurane (2-3% in O2 ) or a ketamine/xylazine cocktail, depending on the specific plethysmography setup.

-

Isolate the jugular vein or the marginal ear vein. For precise, rapid bolus delivery during active plethysmography, a surgically implanted jugular catheter is preferred.

-

Flush the catheter with 0.1 mL of heparinized saline to confirm patency.

-

Administer Tibenelast (target dose: 1 mg/kg)[2] as a slow IV bolus over 30 seconds to prevent acute volume overload.

-

Flush the line with 0.2 mL of saline to ensure the full dose reaches systemic circulation.

-

Validation Step: Continuously monitor heart rate and blood pressure. Tibenelast should normalize pulmonary function without inducing the severe cardiovascular effects seen with non-selective PDE inhibitors[1].

Protocol D: Intratracheal (IT) Instillation

Rationale: Delivers the drug directly to the bronchial smooth muscle, maximizing local Cmax while minimizing systemic exposure.

-

Anesthetize the guinea pig lightly with isoflurane until the righting reflex is lost.

-

Place the animal on a slanted surgical board (45-degree angle) and suspend the upper incisors on a wire loop.

-

Use a cold-light source to illuminate the neck externally, visualizing the vocal cords through the oral cavity using a small laryngoscope.

-

Insert a modified 20-gauge blunt needle or a specialized MicroSprayer® aerosolizer into the trachea, stopping just above the carina.

-

Instill the Tibenelast solution (volume strictly limited to ≤ 1.5 mL/kg to prevent asphyxiation).

-

Keep the animal upright for 1-2 minutes to facilitate bilateral dispersion of the liquid into the lower airways via gravity.

-

Validation Step: Perform a baseline whole-body plethysmography reading immediately upon recovery to ensure the instillation vehicle has not artificially increased airway resistance ( RL ).

Sources

- 1. TIBENELAST [drugs.ncats.io]

- 2. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tibenelast | C13H14O4S | CID 59913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2002060898A1 - Thiazolyl-, oxazolyl-, pyrrolyl-, and imidazolyl-acid amide derivatives useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]

Application Note: Tibenelast Formulation Techniques for Oral Administration in Rodents

Introduction & Mechanistic Rationale

Tibenelast (LY186655), chemically known as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, is a potent, orally active phosphodiesterase (PDE) inhibitor[1]. Historically investigated for its anti-asthmatic and bronchodilatory properties, it primarily functions by inhibiting PDE enzymes (notably PDE4), thereby preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP[1]. The subsequent elevation of intracellular cAMP activates Protein Kinase A (PKA), which mediates smooth muscle relaxation and modulates inflammatory pathways[1].

Because Tibenelast has demonstrated efficacy against anaphylactic shock and bronchospasm in in vivo rodent models[2], optimizing its oral formulation is critical for reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This guide outlines field-proven formulation strategies for oral gavage (PO) dosing in mice and rats, emphasizing the causality between the compound's physicochemical properties and vehicle selection.

Physicochemical Properties & Formulation Causality

To design a self-validating formulation protocol, one must first analyze the active pharmaceutical ingredient's (API) properties. Tibenelast is available as both a free acid and a sodium salt[3][4]. The sodium salt exhibits enhanced aqueous solubility, making it amenable to aqueous suspension vehicles[4], whereas the free acid often requires co-solvents or surfactants to achieve uniform dispersion and prevent precipitation in the gastrointestinal tract.

Table 1: Physicochemical Profile of Tibenelast

| Property | Value / Description | Formulation Implication |

| Molecular Weight | 266.31 g/mol (Free Acid) / 288.30 g/mol (Sodium Salt)[1][4] | Standard absorption profile expected for small molecules. |

| Solubility (Organic) | Soluble in DMSO (up to 50 mg/mL)[5] | DMSO is an ideal primary solvent for stock solutions. |

| Solubility (Aqueous) | Poor (Free acid); Moderate (Sodium salt)[4] | Requires suspending agents (e.g., Methylcellulose) or co-solvents. |

| Target Dose (Rodents) | 1 - 25 mg/kg[2] | Formulations must support concentrations of 0.1 - 2.5 mg/mL (assuming 10 mL/kg dosing volume). |

Pharmacological Pathway Visualization

The following diagram illustrates the intracellular signaling cascade modulated by Tibenelast, providing the mechanistic basis for its downstream bronchodilatory effects.

Figure 1: Mechanism of action of Tibenelast inhibiting PDE to elevate cAMP and induce bronchodilation.

Experimental Protocols: Oral Formulation Strategies

Protocol A: Aqueous Suspension (Recommended for Tibenelast Sodium)

Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% (v/v) Tween 80 in Deionized Water. Rationale: The sodium salt of Tibenelast has sufficient polarity to form a stable, homogenous suspension[4]. Methylcellulose increases the viscosity of the vehicle, preventing rapid sedimentation of the API particles, while Tween 80 acts as a wetting agent to reduce surface tension.

Step-by-Step Methodology:

-

Vehicle Preparation:

-

Heat 50 mL of deionized water to 80°C.

-

Slowly disperse 0.5 g of Methylcellulose powder while stirring vigorously to prevent clumping.

-

Remove from heat, add 40 mL of cold deionized water, and stir until the solution clears and cools.

-

Add 0.1 mL of Tween 80 and adjust the final volume to 100 mL with water. Store at 4°C.

-

-

API Weighing: Weigh the required amount of Tibenelast Sodium (e.g., 10 mg for a 1 mg/mL suspension).

-

Wetting: Transfer the API to a mortar or glass vial. Add a few drops of the vehicle to form a smooth paste, ensuring all particles are wetted.

-

Dilution: Gradually add the remaining vehicle geometrically while vortexing or triturating.

-

Homogenization: Sonicate the suspension in a water bath for 10 minutes at room temperature. Quality Control Check: The suspension should appear uniformly cloudy with no visible large aggregates.

-

Administration: Dose rodents via oral gavage at a volume of 10 mL/kg (mice) or 5 mL/kg (rats). Vortex the vial immediately before drawing each dose into the gavage syringe.

Protocol B: Co-Solvent Solution (Recommended for Tibenelast Free Acid)

Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. Rationale: The free acid form is highly lipophilic and poorly water-soluble. Relying solely on an aqueous suspension may lead to erratic absorption. This co-solvent system leverages DMSO for initial solubilization[5], PEG300 to maintain solubility in the aqueous phase, and Tween 80 to prevent precipitation upon contact with gastric fluids.

Step-by-Step Methodology:

-

Primary Solubilization: Weigh the Tibenelast free acid. Add the calculated volume of DMSO (5% of final volume) and vortex until completely dissolved. Note: Tibenelast is soluble in DMSO up to 50 mg/mL[5].

-

Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute.

-

Surfactant Addition: Add Tween 80 (5% of final volume) and vortex thoroughly. The solution must remain clear.

-

Aqueous Phase Addition: Critical Step. Slowly add physiological saline (50% of final volume) dropwise while continuously vortexing. Rapid addition can cause localized supersaturation and precipitation.

-

Verification: Inspect the final solution against a dark background. It should be completely transparent. If precipitation occurs, gently warm to 37°C and sonicate.

-

Administration: Administer within 4 hours of preparation to prevent potential delayed precipitation.

Pharmacokinetic Workflow & Data Presentation

To validate the formulation's efficacy, a standard PK study must be executed. The workflow below outlines the critical path from dosing to data analysis.

Figure 2: Standard workflow for evaluating the oral pharmacokinetics of Tibenelast in rodents.

Table 2: Expected Pharmacokinetic Parameters (Simulated for 10 mg/kg PO in Mice) Note: Values are representative benchmarks for optimized PDE4 inhibitor formulations.

| Parameter | Description | Expected Range | Formulation Impact |

| Tmax | Time to maximum plasma concentration | 0.5 - 1.5 hours | Faster in co-solvent (Protocol B) due to pre-solubilization. |

| Cmax | Maximum plasma concentration | 800 - 1500 ng/mL | Dependent on dose uniformity (Protocol A requires strict vortexing). |

| AUC(0-t) | Area under the curve (Exposure) | 3000 - 6000 ng·h/mL | Indicates overall bioavailability; optimized by Tween 80 wetting. |

| t1/2 | Elimination half-life | 2.0 - 4.0 hours | Intrinsic to API metabolism, independent of formulation. |

Conclusion

The successful oral administration of Tibenelast in rodent models hinges on aligning the API's salt form with an appropriate vehicle[4]. By utilizing a methylcellulose-based suspension for the sodium salt or a DMSO/PEG-based co-solvent system for the free acid, researchers can ensure dose fidelity, maximize gastrointestinal absorption, and generate highly reproducible pharmacokinetic and pharmacodynamic data.

References

- Source: smolecule.

- Peter P.K.

- Source: fishersci.co.

- Tibenelast free acid (LY186655 free acid) | Phosphodiesterase ...

- Source: fishersci.

- Source: oup.

Sources

- 1. Buy Tibenelast | 97852-72-7 | >98% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Medchemexpress LLC Benzo[b]thiophene-2-carboxylic acid, 5,6-diethoxy-, | Fisher Scientific [fishersci.com]

- 5. CAS RN 105102-18-9 | Fisher Scientific [fishersci.co.uk]

Protocol for testing Tibenelast in antigen-induced bronchoconstriction models

Application Note: Preclinical Evaluation of Tibenelast (LY186655) in Antigen-Induced Bronchoconstriction (AIB) Models

Executive Summary

The development of targeted anti-asthma therapeutics requires robust preclinical models that accurately reflect human airway pathophysiology. Tibenelast (LY186655), chemically designated as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid sodium salt, is an orally active, non-xanthine phosphodiesterase 4 (PDE4) inhibitor[1][2]. Unlike non-selective inhibitors such as theophylline, Tibenelast demonstrates a preferential affinity for lung and stomach PDE enzymes, exerting potent anti-anaphylactic and bronchodilatory effects without the severe cardiovascular liabilities associated with systemic PDE inhibition[2][3].

This application note provides a comprehensive, self-validating protocol for evaluating Tibenelast in the guinea pig Ovalbumin (OVA) Antigen-Induced Bronchoconstriction (AIB) model. As a Senior Application Scientist, I have structured this guide to move beyond a mere sequence of steps, focusing instead on the mechanistic causality behind experimental choices to ensure high-fidelity data generation.

Pharmacological Rationale: The PDE4-cAMP Axis

To design an effective in vivo assay, one must first understand the molecular target. PDE4 is the predominant cyclic AMP (cAMP)-metabolizing enzyme in airway smooth muscle and inflammatory cells (such as mast cells and eosinophils)[4].

When an antigen cross-links IgE on the surface of sensitized mast cells, a rapid intracellular signaling cascade triggers degranulation, releasing histamine and leukotrienes that cause acute bronchoconstriction[5]. By administering Tibenelast, we selectively inhibit PDE4, preventing the hydrolysis of cAMP[4]. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream targets that suppress mast cell degranulation, inhibit superoxide release from polymorphonuclear leukocytes (PMNLs), and induce relaxation of airway smooth muscle[1][2].

Fig 1: Tibenelast-mediated PDE4 inhibition and downstream cAMP signaling pathways.

Model Selection: The Guinea Pig Advantage

While murine models are ubiquitous in immunology, mice often lack the profound mast cell-driven Early Asthmatic Response (EAR) seen in humans[6]. We specifically utilize the Dunkin-Hartley guinea pig for Tibenelast evaluation because guinea pig airway pharmacology closely mirrors human pathophysiology[5]. Guinea pigs exhibit a distinct, histamine- and leukotriene-mediated early allergic bronchoconstriction upon antigen challenge, making them the gold standard for evaluating mast-cell stabilizing and bronchodilatory compounds like Tibenelast[5][7].

Experimental Design & Methodology

To ensure systemic self-validation, this protocol incorporates internal controls: a naive baseline (to rule out mechanical artifacts from the aerosol delivery), a vehicle-treated sensitized group (to define the maximum bronchoconstrictive response), and a reference standard (e.g., Theophylline or Rolipram) to benchmark Tibenelast's efficacy[1][4].

Fig 2: In vivo experimental workflow for the guinea pig AIB model.

Step-by-Step Protocol

Phase 1: Sensitization (Days 0 and 14)

-

Causality: We use Ovalbumin (OVA) adsorbed to Aluminum hydroxide (Alum). Alum is critical as it acts as an adjuvant that heavily skews the immune system toward a Th2 response, ensuring robust IgE production necessary for mast cell sensitization.

-

Action: Administer an intraperitoneal (i.p.) injection of 10 µg OVA mixed with 1 mg Alum in 0.5 mL sterile saline to male Dunkin-Hartley guinea pigs (250–300 g) on Day 0 and Day 14[5].

Phase 2: Validation of Sensitization (Day 20)

-

Causality: Before expending valuable test compounds, we must verify that the animals are successfully sensitized.

-

Action: Perform an intradermal injection of 50 µL OVA solution (0.125 µg/µL) on the shaved back of a subset of animals[8]. A positive wheal-and-flare response within 15-30 minutes confirms IgE-mediated mast cell loading.

Phase 3: Tibenelast Administration (Day 21)

-

Causality: Tibenelast is orally active[2][3]. Administering the drug 1 hour prior to challenge allows it to reach peak plasma concentration (Cmax) and adequately penetrate airway tissues to inhibit PDE4 before the antigen triggers mast cell degranulation.

-

Action: Administer Tibenelast (e.g., 25 mg/kg) via oral gavage (p.o.) suspended in a 0.5% methylcellulose vehicle[2]. Control groups receive the vehicle alone.

Phase 4: Antigen Challenge and Lung Function Assessment (Day 21, +0 to 6 hours)

-

Causality: We utilize the Forced Oscillation Technique (FOT) rather than whole-body plethysmography (Penh) where possible, as FOT provides direct, mechanically accurate measurements of airway resistance (Rn) and tissue damping, avoiding the artifacts associated with breathing pattern changes[6].

-

Action:

-

Anesthetize the guinea pigs, perform a tracheostomy, and connect them to a small animal ventilator equipped with an FOT module (e.g., flexiVent).

-

Establish a baseline airway resistance for 5 minutes.

-

Deliver aerosolized OVA (0.05 mg/mL to 10 mg/mL, depending on the severity of anaphylactic shock desired) via an ultrasonic nebulizer integrated into the inspiratory line for 1-3 minutes[2].

-

Continuously record airway resistance (Rn) and dynamic compliance for 30–60 minutes to capture the Early Asthmatic Response (EAR)[5].

-

Phase 5: Bronchoalveolar Lavage (BAL) and Biochemical Assays (Day 22)

-

Causality: While lung mechanics prove bronchodilation, BAL fluid (BALF) analysis is required to prove the anti-inflammatory mechanism (inhibition of degranulation and leukocyte recruitment).

-

Action: 24 hours post-challenge, euthanize the animals. Lavage the lungs with 3 x 5 mL aliquots of ice-cold PBS. Centrifuge the BALF to separate cells. Use the supernatant to quantify histamine release (via spectrofluorometric methods or ELISA)[1] and the cell pellet to assess PMNL/eosinophil infiltration and superoxide generation[2].

Data Presentation & Interpretation

The efficacy of Tibenelast in this model is characterized by a multi-parametric suppression of both mechanical bronchoconstriction and biochemical inflammation. The expected pharmacodynamic profile is summarized below:

| Biomarker / Parameter | Naive Control (Unsensitized) | Vehicle Control (Sensitized + OVA) | Tibenelast Treatment (25 mg/kg p.o.) | Mechanistic Indicator |

| Airway Resistance (Rn) | Baseline | +++ (Severe Increase) | + (Significant Attenuation) | Smooth muscle relaxation[2] |

| Histamine in BALF | Baseline | +++ (High Release) | + (Reduced Release) | Mast cell stabilization[1] |

| Superoxide Generation | Baseline | ++ (Elevated) | - (Suppressed to Baseline) | PMNL inhibition[2] |

| Late-Phase Eosinophils | Baseline | +++ (High Infiltration) | ++ (Moderate Reduction) | Attenuated chemotaxis[9] |

Note: Tibenelast is highly synergistic with epinephrine; co-administration of sub-therapeutic doses of epinephrine with Tibenelast can completely normalize pulmonary function in severe challenge scenarios[2].

References

- Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents. American Journal of Respiratory and Critical Care Medicine.

- LY 186655, a phosphodiesterase inhibitor, inhibits histamine release from human basophils, lung and skin fragments. PubMed.

- TIBENELAST. Inxight Drugs.

- A new house dust mite‐driven and mast cell‐activated model of asthma in the guinea pig. ResearchGate.

- Peter P.K. Ho's research works | Eli Lilly and Company. ResearchGate.

- Mast cell mediators cause early allergic bronchoconstriction in guinea-pigs in vivo: a model of relevance to asthma. Semantic Scholar.

- Pyrimidine carboxamides useful as inhibitors of pde4 isozymes. Google Patents.

- Allergic airway inflammation amplifies mast cell responses in isolated guinea pig intralobular bronchi. American Physiological Society Journal.

Sources

- 1. LY 186655, a phosphodiesterase inhibitor, inhibits histamine release from human basophils, lung and skin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TIBENELAST [drugs.ncats.io]

- 4. academic.oup.com [academic.oup.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]

Minimizing data variability in Tibenelast in vitro dose-response curves

Technical Support Center: Minimizing Data Variability in Tibenelast In Vitro Assays

Welcome to the Assay Troubleshooting and Support Center for Tibenelast (LY186655). As a selective phosphodiesterase 4 (PDE4) inhibitor, Tibenelast prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), playing a critical role in modulating inflammatory responses[1]. However, generating highly reproducible in vitro dose-response curves requires precise control over cellular states, stimulation kinetics, and detection limits. This guide provides field-proven, self-validating protocols to eliminate well-to-well variability and assay drift.

Section 1: Mechanistic Foundations & Assay Design

Q: How does Tibenelast’s mechanism of action dictate my assay design, and where does variability originate?

A: Tibenelast functions by competitively binding to the catalytic site of PDE4, preventing the degradation of intracellular cAMP into inactive 5'-AMP[2]. Because cAMP is a highly dynamic second messenger, variability primarily originates from fluctuations in basal adenylyl cyclase activity and the rapid kinetics of PDE-mediated hydrolysis[3].

To capture a stable dose-response curve, you must artificially elevate cAMP production using a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin[4]. If you stimulate the cells maximally, the massive influx of cAMP will saturate the detection system, masking the inhibitory effect of Tibenelast and flattening the upper asymptote of your curve.

Caption: Tibenelast mechanism: PDE4 inhibition prevents cAMP degradation, activating PKA to suppress cytokines.

Section 2: Troubleshooting Dose-Response Variability

Q: My Tibenelast dose-response curves show high well-to-well variability and poor Z'-factors. How do I stabilize the readouts?

A: High variability (Z'-factor < 0.5) usually stems from inconsistent cell densities or DMSO-induced toxicity. Tibenelast is soluble in DMSO[1], but cells are highly sensitive to solvent concentrations above 0.5% v/v. Furthermore, over-confluent cells generate excessive basal cAMP, which reduces the signal-to-background ratio[5]. A self-validating assay must include a reference compound (e.g., Rolipram) and strict solvent controls to ensure the observed curve is driven by PDE4 inhibition, not artifactual toxicity[2].

Table 1: Quantitative Data Summary for Tibenelast Assay Optimization

| Parameter | Sub-optimal Condition | Optimized Condition | Rationale (Causality) |

| Cell Density (e.g., CHO cells) | >5,000 cells/well | 2,000 - 3,000 cells/well | Prevents basal cAMP saturation and maintains a linear dynamic range[5]. |

| DMSO Tolerance | >1.0% v/v | ≤0.5% v/v | High DMSO induces cellular toxicity and alters membrane permeability, skewing the IC50. |

| Forskolin Concentration | 100 µM (Maximal) | 1 - 10 µM (EC50-80) | Sub-maximal stimulation ensures the assay remains sensitive to PDE4 inhibition by Tibenelast[4]. |

| Pre-incubation Time | 0 - 15 minutes | 60 minutes | Allows Tibenelast to achieve steady-state binding at the PDE4 catalytic site before stimulation[6]. |

| Assay Precision | Z'-factor < 0.4 | Z'-factor ≥ 0.5 | Ensures a robust signal-to-background ratio and highly reproducible well-to-well data[4]. |

Step-by-Step Methodology: Self-Validating Intracellular cAMP Assay

This protocol establishes a self-validating loop by incorporating internal standard curves and reference inhibitors to continuously monitor assay drift[4].

-

Cell Seeding: Seed CHO or HEK293 cells expressing the target receptor at 3,000 cells/well in a 384-well microplate. Incubate overnight. Causality: 3,000 cells/well aligns the maximal Forskolin response with the linear component of the cAMP standard curve[5].

-

Compound Preparation: Prepare a 10-point serial dilution of Tibenelast in assay buffer, ensuring the final DMSO concentration remains constant at 0.5% across all wells. Include Rolipram as a positive control reference[2].

-

Pre-treatment: Add the Tibenelast dilutions to the cells and pre-incubate for 60 minutes at room temperature. Causality: This allows the small molecule to penetrate the cell membrane and equilibrate with intracellular PDE4.

-

Stimulation: Add Forskolin at an EC50-80 concentration (typically 1-10 µM) to stimulate adenylyl cyclase[4]. Incubate for 30 minutes.

-

Lysis and Detection: Add lysis buffer containing labeled cAMP detection reagents (e.g., HTRF or AlphaScreen fluorophores). Incubate for 1 hour in the dark[5].

-

Validation & Readout: Read the plate using a time-resolved fluorescence microplate reader. Calculate the Z'-factor using the vehicle control (0% inhibition) and the maximal Rolipram concentration (100% inhibition). Proceed with data analysis only if Z' ≥ 0.5[4].

Caption: Self-validating workflow for Tibenelast in vitro dose-response assays to minimize variability.

Section 3: Ex Vivo / Cellular Assay Complexities

Q: When transitioning from biochemical cAMP assays to human whole-blood cytokine assays, Tibenelast's apparent potency drops significantly, and donor variability spikes. Why?

A: This is a classic pharmacokinetic/pharmacodynamic (PK/PD) disconnect caused by plasma protein binding and the complexity of the whole-blood matrix. In biochemical assays, Tibenelast interacts directly with isolated PDE4. In whole blood, a significant fraction of the drug binds to serum albumin, reducing the free fraction available to enter leukocytes[7]. Furthermore, donor-to-donor variability in basal immune activation can shift the baseline. To correct this, you must standardize the blood dilution and use a precise Lipopolysaccharide (LPS) stimulation window to measure downstream Tumor Necrosis Factor-alpha (TNF-α) suppression[6].

Step-by-Step Methodology: Human Whole-Blood TNF-α Inhibition Assay

-

Blood Collection & Dilution: Collect fresh heparinized whole blood from healthy donors. Immediately dilute the blood 1:1 with RPMI 1640 medium[6]. Causality: Dilution standardizes the plasma protein concentration, reducing variability in drug protein binding across different donor samples.

-

Pre-incubation: Plate the diluted blood into 96-well plates. Add Tibenelast dose-response dilutions and incubate for 1 hour at 37°C in a 5% CO2 incubator[6].

-

LPS Stimulation: Add 100 ng/mL of LPS to all wells (except negative controls) to stimulate toll-like receptor 4 (TLR4) and induce TNF-α production[6].

-

Incubation & Harvesting: Incubate for exactly 4 to 24 hours (optimize based on the specific cytokine peak; 4-8 hours is typical for TNF-α). Centrifuge the plates and carefully collect the plasma supernatant[6].

-

Quantification: Measure TNF-α levels using a validated ELISA kit. Calculate the IC50 by plotting the percentage of inhibition relative to the LPS-stimulated vehicle control[6].

References

- Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents American Journal of Respir

- Buy Tibenelast | 97852-72-7 | >98% Smolecule

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI

- The Inhibitory Action of PDE4 Inhibitors on Pro-Inflammatory Cytokines: A Technical Guide Benchchem

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell Revvity

- Determination of the efficacy of established and novel PDE4 inhibitors ResearchG

- High-Throughput CAMP Assay (HiTCA): A Novel Tool for Evaluating the Vitamin D-Dependent Antimicrobial Response MDPI

Sources

- 1. Buy Tibenelast | 97852-72-7 | >98% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]